Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate

Synthetic methodology Regioselective lithiation Benzothiophene construction

Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate (CAS 154650-60-9) is a B-ring dihalogenated benzo[b]thiophene-2-carboxylate ester bearing bromine at the 6-position and fluorine at the 4-position. This substitution pattern is accessible via fluorine-directed ortho-metalation/formylation/ring-closure methodology, which exploits the strong ortho-directing effect of fluorine for regioselective benzothiophene construction.

Molecular Formula C10H6BrFO2S
Molecular Weight 289.12 g/mol
CAS No. 154650-60-9
Cat. No. B140658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate
CAS154650-60-9
Synonyms6-BROMO-4-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
Molecular FormulaC10H6BrFO2S
Molecular Weight289.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C(C=C2S1)Br)F
InChIInChI=1S/C10H6BrFO2S/c1-14-10(13)9-4-6-7(12)2-5(11)3-8(6)15-9/h2-4H,1H3
InChIKeyXEGDUZMNLBMBHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Bromo-4-Fluoro-1-Benzothiophene-2-Carboxylate (CAS 154650-60-9): A Dual-Halogenated Benzothiophene Building Block for Medicinal Chemistry Procurement


Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate (CAS 154650-60-9) is a B-ring dihalogenated benzo[b]thiophene-2-carboxylate ester bearing bromine at the 6-position and fluorine at the 4-position [1]. This substitution pattern is accessible via fluorine-directed ortho-metalation/formylation/ring-closure methodology, which exploits the strong ortho-directing effect of fluorine for regioselective benzothiophene construction [1]. The compound belongs to a pharmacologically privileged scaffold found in clinically approved agents including raloxifene, zileuton, and sertaconazole [2]. Its dual-halogen architecture provides two electronically and sterically distinct reactive handles—the C6–Br bond for transition metal-catalyzed cross-coupling and the C4–F bond for nucleophilic aromatic substitution—making it a strategically differentiated intermediate for parallel diversification in drug discovery programs [3].

Why Methyl 6-Bromo-4-Fluoro-1-Benzothiophene-2-Carboxylate Cannot Be Simply Replaced by Other Benzothiophene-2-Carboxylate Analogs


Benzothiophene-2-carboxylate esters with differing halogenation patterns exhibit non-interchangeable reactivity profiles that directly affect downstream synthetic efficiency and product scope. The 4-fluoro substituent in this compound is not merely a passive blocking group; it served as the essential ortho-directing element during ring construction, enabling regioselective formation of the 6-bromo-4-fluoro substitution pattern with predictable regiocontrol that is unattainable via electrophilic bromination of pre-formed 4-fluoro-benzothiophene-2-carboxylate [1]. Replacement with the 6-bromo (non-fluorinated) analog eliminates the electronically deactivating and metabolically stabilizing effect of the C4–F bond. Replacement with the 4-fluoro (non-brominated) analog removes the most versatile cross-coupling handle. Even the regioisomeric 4-bromo-6-fluoro analog presents a fundamentally different electronic landscape, as the para- relationship between the halogens in the target compound versus the ortho-like relationship in the regioisomer alters both the reactivity sequence in sequential functionalization and the dipole moment of derived products [1][2]. These differences are not cosmetic; they determine which synthetic pathways are accessible and what final substitution patterns can be achieved in lead optimization campaigns.

Quantitative Differentiation Evidence for Methyl 6-Bromo-4-Fluoro-1-Benzothiophene-2-Carboxylate vs. Closest Analogs


Synthesis: Ortho-Directing Fluorine Enables Regioselective B-Ring Construction Unavailable to Non-Fluorinated Analogs

The Bridges et al. (1992) methodology demonstrates that fluorine at the 4-position of the benzothiophene precursor serves as a strong ortho-directing group for regioselective lithiation, enabling a 2-step synthesis of B-ring substituted benzo[b]thiophene-2-carboxylates [1]. In the absence of the 4-fluoro substituent, attempted lithiation of 3-bromobenzaldehyde-derived substrates lacks the regiochemical control needed to install the thiophene ring selectively. The 4-fluoro substituent therefore fulfills a dual role: it directs the key C–C bond-forming step during synthesis and persists in the final product as a pharmacologically relevant substituent [1].

Synthetic methodology Regioselective lithiation Benzothiophene construction

Reactivity: Orthogonal C6–Br and C4–F Handles Enable Sequential, Chemoselective Derivatization

The target compound carries bromine and fluorine substituents with markedly different leaving-group propensities: the C6–Br bond is reactive toward Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck) under mild conditions, while the C4–F bond is substantially less reactive toward these catalysts and requires nucleophilic aromatic substitution (SNAr) conditions for displacement [1][2]. In contrast, the 6-bromo (non-fluorinated) analog provides only a single cross-coupling handle and no electronically deactivating fluorine; the 4-fluoro (non-brominated) analog lacks the cross-coupling handle entirely, limiting diversification to SNAr at the 4-position or C–H functionalization at other positions [2]. The regioisomeric 4-bromo-6-fluoro analog places bromine at a sterically more hindered position adjacent to the sulfur atom, potentially reducing cross-coupling efficiency [3].

Cross-coupling Nucleophilic aromatic substitution Parallel library synthesis

Physicochemical Properties: Density and Boiling Point Differentiation from Regioisomeric and Mono-Halogenated Analogs Affects Purification and Formulation

The target compound has a reported density of 1.687 g/cm³ and a predicted boiling point of 358.1 °C at 760 mmHg . These values reflect the combined mass contributions of bromine (atomic weight 79.9) and fluorine (atomic weight 19.0) at the 6- and 4-positions, respectively. By comparison, the non-fluorinated methyl 6-bromo-1-benzothiophene-2-carboxylate (C₁₀H₇BrO₂S, MW 271.13) is predicted to have a lower density (~1.55 g/cm³) and lower boiling point (~335 °C), while the 6-chloro-4-fluoro analog (C₁₀H₆ClFO₂S, MW 244.67) would exhibit lower density (~1.45 g/cm³) and boiling point (~325 °C) [1]. The regioisomeric methyl 4-bromo-6-fluoro-1-benzothiophene-2-carboxylate (CAS 360576-05-2) has identical molecular formula and mass but may differ in crystal packing and chromatographic retention due to altered dipole moment orientation .

Physicochemical characterization Density Boiling point Purification

Biological Relevance: Fluorinated Benzothiophene Scaffold Is Privileged in Kinase and Anti-Inflammatory Drug Discovery

Benzothiophene-2-carboxylate derivatives with p-fluoro,p-bromo substitution patterns have demonstrated significant antioxidant and anti-inflammatory activity in preclinical models. In a 2022 study, p-fluoro,p-bromo benzothiophene derivatives (compounds 3–5) showed good antioxidant and anti-inflammatory effects in a rat model of cranial irradiation-induced neuroinflammation, with compounds 3–5 identified as nontoxic candidates for adjuvant therapeutic protocols in head and neck tumor radiotherapeutic management [1]. Separately, benzothiophene carboxylate derivatives have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK), with the lead compound BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) showing IC₅₀ = 3.19 µM, a scaffold directly accessible from the target compound via ester hydrolysis and halogen replacement [2]. Furthermore, fluoro- and bromo-substituted benzothiophenes are claimed in patent literature as anti-tumor agents, with the 4-fluoro substituent contributing to metabolic stability and target binding affinity [3].

Kinase inhibition Anti-inflammatory Benzothiophene SAR Drug discovery

Commercial Availability: Multi-Vendor Sourcing with Defined Purity Specifications Enables Reliable Procurement

Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate (CAS 154650-60-9) is commercially available from multiple suppliers at defined purity grades. Apollo Scientific lists the compound at 95% purity (Catalog PC57448) . Alfa Chemistry offers the compound at 95% purity under catalog OFC154650609, classified under Fluorinated Esters . CymitQuimica supplies the compound at 95% purity as a white powder with molecular weight 289.12 g/mol . Some vendors offer ≥97% purity grades . By comparison, the regioisomer methyl 4-bromo-6-fluoro-1-benzothiophene-2-carboxylate (CAS 360576-05-2) and the carboxylic acid analog (CAS 826995-57-7) are available from fewer suppliers and at generally lower or unspecified purity ranges, reflecting their lower demand and less established synthetic routes .

Chemical procurement Vendor comparison Purity specification Supply chain

Recommended Application Scenarios for Methyl 6-Bromo-4-Fluoro-1-Benzothiophene-2-Carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Parallel Library Synthesis via Sequential Cross-Coupling and SNAr Diversification

Research teams constructing benzothiophene-focused compound libraries should prioritize this compound for its two orthogonal reactive handles. The C6–Br bond undergoes Pd-catalyzed Suzuki-Miyaura coupling to install aryl, heteroaryl, or vinyl groups, while the C4–F bond can subsequently (or previously) be displaced via SNAr with amine, alkoxide, or thiolate nucleophiles. This sequential, chemoselective diversification strategy is inaccessible to the mono-halogenated analogs (6-bromo only or 4-fluoro only), which are limited to a single diversification step [1]. The methodology builds on the BDK inhibitor scaffold precedent, where benzothiophene-2-carboxylate derivatives demonstrate allosteric kinase inhibition (BT2 IC₅₀ = 3.19 µM) [2].

Process Chemistry: Scalable Synthesis via Fluorine-Directed Regioselective Benzothiophene Construction

For process chemistry groups requiring multi-gram to kilogram quantities of B-ring substituted benzothiophene-2-carboxylates, the Bridges et al. (1992) fluorine-directed ortho-metalation route provides a scalable, two-step methodology with predictable regiocontrol [1]. The 4-fluoro substituent is not merely a structural feature but the key element enabling regioselective lithiation and formylation. Attempts to achieve this substitution pattern via electrophilic bromination of pre-formed 4-fluoro-benzothiophene-2-carboxylate would yield regioisomeric mixtures (competing bromination at positions 5 and 7), requiring costly chromatographic separation. The methodology is supported by the commercial availability of diverse 3-bromo-2-fluorobenzaldehyde precursors [1].

Anti-Inflammatory Drug Discovery: Direct Precursor to p-Fluoro,p-Bromo Benzothiophene Pharmacophores

Investigators pursuing anti-inflammatory or radioprotective benzothiophene derivatives can directly access the p-fluoro,p-bromo pharmacophore from this compound. The 2022 study by Zaher et al. demonstrated that p-fluoro,p-bromo benzothiophene derivatives (compounds 3–5) exhibit significant antioxidant and anti-inflammatory activity in a rat cranial irradiation neuroinflammation model, with compounds identified as nontoxic adjuvant therapeutic candidates [1]. Ester hydrolysis of the target compound yields 6-bromo-4-fluoro-1-benzothiophene-2-carboxylic acid (CAS 826995-57-7), which serves as the key intermediate for amide coupling to generate the active N-substituted carboxamide derivatives described in this study [1].

Kinase Inhibitor Programs: Scaffold for Allosteric BDK and SGK Inhibitor Development

The benzothiophene-2-carboxylate scaffold has been validated as a privileged chemotype for allosteric kinase inhibition. Tso et al. (2014) identified benzothiophene carboxylate derivatives as allosteric BDK inhibitors (BT2 IC₅₀ = 3.19 µM) that augment branched-chain amino acid oxidation in vivo [1]. The fluorine-containing substituted benzothiophene patent literature (US 2022/0089561 A1) further establishes that 4-fluoro,6-substituted benzothiophenes possess anti-tumor activity, with the fluorine atom contributing to metabolic stability and target engagement [2]. The C6–Br handle enables rapid SAR exploration at this position through parallel cross-coupling, while the C4–F group can be retained for its favorable metabolic and binding properties or displaced for additional diversification [2].

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